
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene is an organic compound with the molecular formula C12H16BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and an isobutoxyethyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 2-bromoethanol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Synthetic Route: The synthetic route may include the following steps
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The isobutoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and 3-fluorobenzene.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
Comparación Con Compuestos Similares
1-(2-Bromo-1-isobutoxyethyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromoethyl)-3-fluorobenzene: This compound lacks the isobutoxyethyl group, making it less complex and potentially less versatile in its applications.
1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: This compound has a methoxyethyl group instead of an isobutoxyethyl group, which may result in different chemical properties and reactivity.
1-(2-Chloro-1-isobutoxyethyl)-3-fluorobenzene:
Propiedades
Fórmula molecular |
C12H16BrFO |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-3-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-9(2)8-15-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
UUZRZRRLJZYCCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(CBr)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





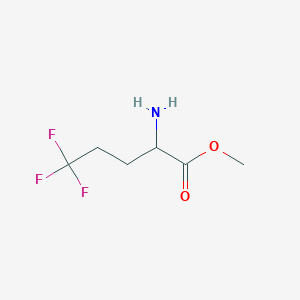
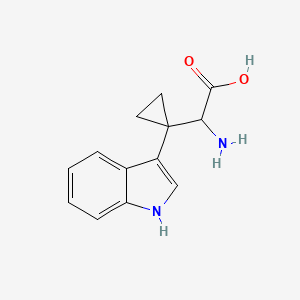
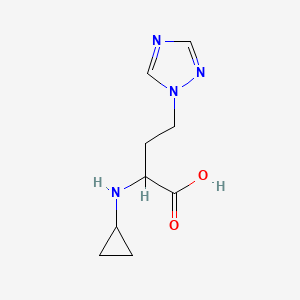
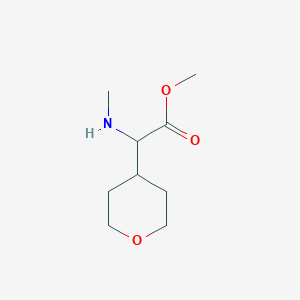

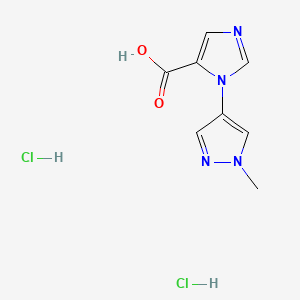
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
